Bz-rA Phosphoramidite

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

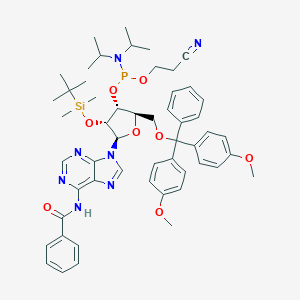

The synthesis of Bz-rA Phosphoramidite involves the protection of the adenosine nucleoside at multiple positions. The 5’-hydroxyl group is protected with a dimethoxytrityl group, the 2’-hydroxyl group with a tert-butyl dimethylsilyl group, and the amino group with a benzoyl group.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using automated synthesizers compatible with systems like AKTA and Applied Biosystems. The process involves sequential addition of protected nucleosides, coupling agents, and deprotection steps to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Bz-rA Phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphite triester linkage, which is subsequently oxidized to a phosphate triester .

Common Reagents and Conditions

Common reagents used in these reactions include tetrazole derivatives as activators, such as 1H-tetrazole and 5-ethylthio-1H-tetrazole. The oxidation step is typically carried out using iodine in the presence of water and pyridine .

Major Products

The major products formed from these reactions are oligonucleotides with phosphodiester linkages. The protecting groups are removed in the final deprotection step to yield the desired RNA or DNA oligonucleotide .

Applications De Recherche Scientifique

Therapeutic Development

Bz-rA Phosphoramidite is extensively used in the synthesis of:

- Antisense Oligonucleotides : These are designed to bind complementary RNA sequences, effectively silencing gene expression. This application has potential in treating genetic disorders and cancers.

- Small Interfering RNA (siRNA) : Utilized for gene silencing therapies by inducing RNA interference (RNAi), which can downregulate specific genes involved in disease processes .

Diagnostic Research

In diagnostic applications, this compound is employed to create:

- Probes and Primers : Essential for polymerase chain reaction (PCR) and other nucleic acid amplification techniques. These tools are vital for detecting pathogens and genetic mutations in clinical samples .

Basic Research

This compound aids in:

- Studying RNA Structure and Function : It allows researchers to synthesize modified RNA molecules that can reveal insights into RNA biology and its interactions within cells.

- Development of RNA-based Technologies : This includes ribozymes and aptamers that can serve as therapeutic agents or molecular tools .

Case Study 1: Antisense Oligonucleotide Development

In a study published in Nature Biotechnology, researchers utilized this compound to synthesize antisense oligonucleotides targeting a specific mRNA associated with a type of cancer. The results demonstrated significant downregulation of the target gene and subsequent tumor growth inhibition in animal models.

Case Study 2: Diagnostic Assays

Another study detailed the use of this compound in creating PCR primers for detecting viral RNA in patient samples. The primers exhibited high specificity and sensitivity, leading to improved diagnostic accuracy compared to traditional methods.

Mécanisme D'action

The mechanism of action of Bz-rA Phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the hydroxyl group of another nucleoside, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester, resulting in the formation of a phosphodiester bond between nucleotides .

Comparaison Avec Des Composés Similaires

Bz-rA Phosphoramidite is unique due to its specific protecting groups, which provide stability and high yields during oligonucleotide synthesis. Similar compounds include:

Ac-rC Phosphoramidite: Used for the synthesis of cytidine-containing oligonucleotides.

iBu-rG Phosphoramidite: Utilized for guanosine-containing oligonucleotides.

rU Phosphoramidite: Employed for uridine-containing oligonucleotides.

These compounds differ in their base protection and specific applications in oligonucleotide synthesis.

Activité Biologique

Bz-rA Phosphoramidite, or benzoyl-modified adenosine phosphoramidite, is a specialized compound used primarily in the synthesis of modified ribonucleotides. Its unique structure enhances the stability and biological activity of RNA molecules, making it a valuable tool in molecular biology and therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 104992-55-4 |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi |

| Molecular Weight | 988.193 g/mol |

| LogP | 13.07 |

These properties indicate a complex structure that contributes to its functionality in biochemical applications.

This compound is primarily utilized to modify RNA sequences, enhancing their stability against nucleases and improving their efficacy in various biological assays. The benzoyl group provides steric hindrance that protects the RNA backbone, which is crucial for maintaining integrity during cellular processes.

Applications in Research

- RNA Interference (RNAi) : this compound-modified oligonucleotides have been shown to elicit efficient RNAi-mediated gene silencing. Studies indicate that these modifications significantly improve the metabolic stability of siRNAs, leading to enhanced gene knockdown efficiency in vitro .

- Binding Affinity : Research has demonstrated that Bz-rA modifications increase the binding affinity of RNA molecules to their target proteins. This characteristic is particularly beneficial for developing RNA-based therapeutics that require strong and specific interactions with protein targets .

- Nuclease Resistance : The incorporation of Bz-rA into oligonucleotides enhances their resistance to enzymatic degradation. This property is essential for therapeutic applications where prolonged stability in biological systems is required .

Case Studies

- Study on Gene Silencing : A study published in the Journal of the American Chemical Society illustrated that oligonucleotides containing Bz-rA modifications showed a significant increase in gene silencing activity compared to unmodified counterparts. The researchers reported a 70% reduction in target mRNA levels using Bz-rA-modified siRNAs .

- Protein Binding Assays : Another investigation focused on the binding characteristics of PS2-modified RNAs, including those with Bz-rA modifications. The results indicated that these modified RNAs exhibited higher binding affinities for target proteins compared to standard RNAs, suggesting potential applications in targeted drug delivery systems .

Comparative Analysis of Modifications

The following table summarizes the comparative biological activities of various RNA modifications including Bz-rA:

| Modification Type | Nuclease Resistance | Gene Silencing Efficiency | Binding Affinity |

|---|---|---|---|

| Bz-rA | High | Very High | High |

| Unmodified RNA | Low | Moderate | Moderate |

| Phosphorothioate | Moderate | High | Moderate |

| Methylphosphonate | High | Low | Low |

This comparison highlights the superior performance of Bz-rA modifications in critical areas relevant to RNA functionality.

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXHNCNNHASXCT-RFMFGJHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66N7O8PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463231 | |

| Record name | Bz-rA Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

988.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104992-55-4 | |

| Record name | Bz-rA Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.